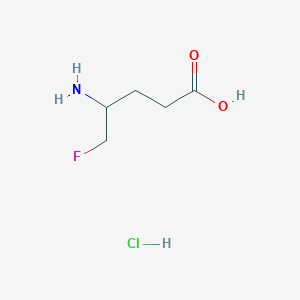

4-Amino-5-fluoropentanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

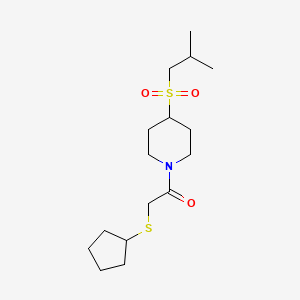

4-Amino-5-fluoropentanoic acid hydrochloride, also known as gabapentin, is a synthetic compound used for the treatment of neuropathic pain and epilepsy. It has a molecular weight of 171.60 g/mol .

Molecular Structure Analysis

The InChI code for 4-Amino-5-fluoropentanoic acid hydrochloride is1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Amino-5-fluoropentanoic acid hydrochloride is a powder with a molecular weight of 171.6 .Scientific Research Applications

Inactivation of GABA Transaminase

4-Amino-5-fluoropentanoic acid hydrochloride acts as a mechanism-based covalent inactivator of gamma-aminobutyric acid transaminase (GABA-T), crucial in GABA metabolism. In studies, it showed a dose-dependent and time-dependent irreversible inactivation of GABA-T, leading to an increase in whole brain GABA levels. This compound did not inhibit other enzymes such as glutamate decarboxylase, alanine transaminase, or aspartate transaminase, indicating specificity to GABA-T (Silverman, Levy, Muztar, & Hirsch, 1983).

Mechanism of Inactivation

Further research on 4-Amino-5-fluoropentanoic acid focused on its mechanism of inactivation. The compound is a mechanism-based inactivator, requiring the enzyme to be in the pyridoxal phosphate form for inactivation. Studies indicated that the gamma proton of the inactivators is removed in a rate-determining step, and one fluoride ion is released from the compound per active site labeled, suggesting a complex interaction with the enzyme (Silverman & Levy, 1981).

Synthesis of γ-Fluorinated α-Amino Acids

4-Amino-5-fluoropentanoic acid and its derivatives are used in the stereoselective synthesis of γ-fluorinated α-amino acids. These compounds are synthesized via diastereoselective alkylation at low temperatures, showcasing the utility of 4-Amino-5-fluoropentanoic acid in organic synthesis and medicinal chemistry (Laue, Kröger, Wegelius, & Haufe, 2000).

Resistance in Synechococcus Mutants

4-Amino-5-fluoropentanoic acid serves as a potent inhibitor of cell growth and pigment formation in Synechococcus PCC 6301. It specifically inhibits aminolaevulinate synthesis at glutamate 1-semialdehyde aminotransferase, leading to mutations in the hemL gene of the cyanobacterium, affecting enzyme sensitivity (Bishop, Gough, Mahoney, Smith, & Rogers, 1999).

Interaction with GABA Aminotransferase

Studies have shown that 4-Amino-5-fluoropentanoic acid and its analogs selectively inhibit GABA aminotransferase. They act as competitive reversible inhibitors, with a notable selectivity for GABA aminotransferase over other enzymes like L-glutamic acid decarboxylase (Silverman & Nanavati, 1990).

Synthesis and Chemical Properties

Various studies have also focused on the synthesis and chemical properties of 4-Amino-5-fluoropentanoic acid hydrochloride and related compounds, contributing to a better understanding of their utility in different biochemical and pharmacological contexts (Yuan, 2006); (Zav’yalov & Zavozin, 1987).

Mechanism of Action

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

4-amino-5-fluoropentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMZBGJRFDAOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CF)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-fluoropentanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2931618.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2931619.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)

![6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2931627.png)

![2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2931630.png)